molecular formula C55H106N+ B14237869 N-Benzyl-N,N-dihexadecylhexadecan-1-aminium CAS No. 215180-87-3

N-Benzyl-N,N-dihexadecylhexadecan-1-aminium

Cat. No.: B14237869
CAS No.: 215180-87-3
M. Wt: 781.4 g/mol
InChI Key: FFWCJOHKKDJFSE-UHFFFAOYSA-N
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Description

N-Benzyl-N,N-dihexadecylhexadecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dihexadecylhexadecan-1-aminium typically involves the quaternization of a tertiary amine with a suitable alkyl halide. One common method is the reaction of N,N-dihexadecylhexadecan-1-amine with benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dihexadecylhexadecan-1-aminium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can yield the corresponding amine.

Scientific Research Applications

N-Benzyl-N,N-dihexadecylhexadecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the study of cell membranes and their interactions with various substances.

    Industry: The compound is used in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dihexadecylhexadecan-1-aminium involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it useful as a disinfectant and in drug delivery systems where membrane disruption is desired.

Comparison with Similar Compounds

Similar Compounds

    Cetalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.

Uniqueness

N-Benzyl-N,N-dihexadecylhexadecan-1-aminium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring interaction with both water and organic materials.

Properties

CAS No.

215180-87-3

Molecular Formula

C55H106N+

Molecular Weight

781.4 g/mol

IUPAC Name

benzyl(trihexadecyl)azanium

InChI

InChI=1S/C55H106N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-56(54-55-49-44-43-45-50-55,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-54H2,1-3H3/q+1

InChI Key

FFWCJOHKKDJFSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1

Origin of Product

United States

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